molecular formula C22H20N6O2 B5643702 2-(5-{(2S)-1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine

2-(5-{(2S)-1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B5643702
M. Wt: 400.4 g/mol
InChI Key: LSLNDZLMOSSFJR-SFHVURJKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-(5-{(2S)-1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine" often involves multicomponent reactions that allow for the construction of complex structures from simpler precursors. A notable method involves the sequential multicomponent synthesis starting from an Ugi tetrazole reaction, followed by acetic anhydride-mediated cyclization and a Huisgen-type rearrangement, highlighting the methodology's scope and limitations with different substitutions on both the oxadiazole and the imidazopyridine rings (Kurhade et al., 2019).

Molecular Structure Analysis

Analysis of related molecular structures reveals a significant interest in compounds with imidazo[1,5-a]pyridine and oxadiazole moieties due to their versatile coordination chemistry and emission properties. These compounds can form stable coordination polymers with various metal ions, indicating the potential for diverse chemical reactivity and applications in materials science (Jin, You, & Ma, 2019).

Chemical Reactions and Properties

The chemical reactivity of compounds within this family includes their ability to undergo rearrangements and participate in the synthesis of novel derivatives. For instance, acetyl-3-(4-substituted phenylamino)-2-(5-nitropyridin-2-yl)isoxazol-5(2H)-ones have been shown to rearrange under Flash-Vacuum-Pyrolysis conditions, indicating a pathway for the synthesis of imidazo[1,2-a]pyridines with high yields (Azimi, Sepehraddin, & Tahazadeh, 2013).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and emission characteristics of related compounds, are crucial for their potential applications. For example, novel substituted imidazo[1,5-a]pyridinyl 1,3,4-oxadiazole derivatives exhibit specific UV-vis absorption and fluorescence properties, which are minimally affected by solvent polarity, indicating their potential use in optical materials (Ge, Wang, Duan, Dong, Cao, & Wang, 2012).

properties

IUPAC Name

2-(2-phenylimidazol-1-yl)-1-[(2S)-2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c29-19(15-27-14-12-24-21(27)16-7-2-1-3-8-16)28-13-6-10-18(28)22-25-20(26-30-22)17-9-4-5-11-23-17/h1-5,7-9,11-12,14,18H,6,10,13,15H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNDZLMOSSFJR-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C=CN=C2C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN2C=CN=C2C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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